2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity and CDK Inhibition : A study by Vilchis-Reyes et al. (2010) synthesized derivatives of 2-methylimidazo[1,2-a]pyridine, which showed cytotoxic activity and CDK inhibitor activity. Specifically, the quinolin-4-yl-substituted compound presented notable cytotoxic activity, particularly effective against CDK1/CycA (Vilchis-Reyes et al., 2010).
C-H Amination Mediated by Cupric Acetate : Zhao et al. (2017) demonstrated that 2-(Pyridin-2-yl)aniline can act as a directing group in promoting C-H amination mediated by cupric acetate. This process is significant for amination of benzamide derivatives with a variety of amines (Zhao et al., 2017).
Catalytic Activity in Oxidation Reactions : Saddik et al. (2012) synthesized heterocyclic compounds with imidazolo[1,2-a]pyridine moieties and found them to be effective catalysts for the oxidation of catechol to o-quinone. The study highlights the influence of the nature of the ligand and transition metals on the rate of oxidation (Saddik et al., 2012).
Synthesis of Pyrido[1,2-a]benzimidazoles : Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, which are of interest in medicinal and materials chemistry. They emphasized the importance of an acid additive in the copper-catalyzed amination process for this synthesis (Masters et al., 2011).
Synthesis of Anticonvulsants : Cesur and Cesur (1994) synthesized derivatives of 2-methylimidazo[1,2-a]pyridine, evaluating them for anticonvulsant activity. Their study provides insights into the potential use of these compounds in treating seizures (Cesur & Cesur, 1994).
Anion Transport Properties : Peng et al. (2016) showed that 2,6-Bis(benzimidazol-2-yl)pyridine exhibits potent anionophoric activity, highlighting the importance of imidazolyl-NH fragments in this process (Peng et al., 2016).
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have a broad range of biological activity . They have been shown to possess antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets to exert their effects . For instance, they have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound may affect cell cycle regulation, calcium signaling, and neurotransmission, among other pathways.
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological effects . For instance, they have shown antimicrobial properties against Staphylococcus aureus .
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLHPUFTCYWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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